Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chloro group at the third position, a methoxy group at the fifth position, and a carboxylate ester at the second position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors. For instance, a common method involves the reaction of 2-chlorothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiophene ring.
Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be carried out using methanol in the presence of a base.
Esterification: The carboxylate ester group can be introduced through esterification reactions. This can be achieved by reacting the carboxylic acid derivative of the benzothiophene with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Potential therapeutic applications of its derivatives include treatments for various diseases, such as infections, inflammation, and cancer.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate and its derivatives depends on their specific biological targets and pathways. For instance, derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity. Anti-inflammatory derivatives may modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. Anticancer derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Methyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
Methyl 3-chloro-5-(2-quinolinylmethoxy)-1-benzothiophene-2-carboxylate: This compound has a quinolinylmethoxy group, which may enhance its biological activity and specificity for certain targets.
Properties
IUPAC Name |
methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-14-6-3-4-8-7(5-6)9(12)10(16-8)11(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDSBGDUDDPVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384273 | |
Record name | Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41280-81-3 | |
Record name | Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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